4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Description
4-(Dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a heterocyclic small molecule characterized by:
- A pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic system known for its role in kinase inhibition and nucleotide mimicry .
- A 3-methylbenzyl substituent at position 5 of the pyrimidine ring, which may enhance lipophilicity and target binding.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-17-5-4-6-18(13-17)15-29-16-26-22-21(24(29)32)14-27-30(22)12-11-25-23(31)19-7-9-20(10-8-19)35(33,34)28(2)3/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXFELJNMAIONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the benzamide and dimethylsulfamoyl groups. Common reagents and conditions include:
Formation of Pyrazolopyrimidine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzamide Group: This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential as therapeutic agents, including anti-inflammatory, anticancer, and antiviral activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Example Compound (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core: Retains the pyrazolo[3,4-d]pyrimidinone system but incorporates a chromen-2-yl group instead of the 3-methylbenzyl substituent.
- Melting point (175–178°C) and molecular weight (589.1 g/mol) are higher than the target compound’s estimated values .
LY231514 ():
A pyrazolo[3,4-d]pyrimidine analogue with a pyrrolo[2,3-d]pyrimidine core .
- However, reduced solubility compared to the target compound’s dimethylsulfamoyl group is likely .
Substituent Effects
Sulfonamide Derivatives (): N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Key Difference: Simple sulfonamide without the dimethylsulfamoyl group.
- Impact: The dimethylsulfamoyl group in the target compound may improve solubility and membrane permeability due to its polar nature .
Fluorinated Analogues ():
Fluorine atoms in chromen-2-yl or pyrimidine rings (e.g., 5-fluoro substituents) enhance metabolic stability and electron-withdrawing effects. The target compound lacks fluorine but includes a 3-methylbenzyl group , balancing lipophilicity and steric effects .
Linker and Side Chain Variations
Ethyl vs. Methyl Linkers ():
N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (38)
- Linker: A rigid tetrahydrofuran linker vs. the target compound’s flexible ethyl chain.
- Impact: The ethyl chain in the target compound may allow better conformational adaptability for target binding .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is . Its structure features a dimethylsulfamoyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown promising results in inhibiting various cancer cell lines. A study demonstrated that such compounds can inhibit FLT3 and CDK kinases, which are crucial in the proliferation of certain leukemia cells. The specific compound may also exhibit similar mechanisms due to its structural analogies with known inhibitors .
Enzyme Inhibition
The compound is hypothesized to interact with several metabolic enzymes. Notably, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are important targets in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function .
The proposed mechanism involves binding to the active sites of target enzymes or receptors. Molecular docking studies suggest that the compound may bind effectively at both the catalytic and peripheral sites of AChE and BuChE. This dual binding capability could enhance its inhibitory effects compared to other compounds that target only one site .
Study 1: Antitumor Efficacy
In a recent study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar sulfamoyl modifications exhibited IC50 values in the low micromolar range against various tumors. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry assays .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of related compounds against neurotoxic agents. The study found that these compounds could significantly reduce neuronal death induced by oxidative stress in vitro. This suggests that the compound may have therapeutic potential in treating neurodegenerative diseases .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
